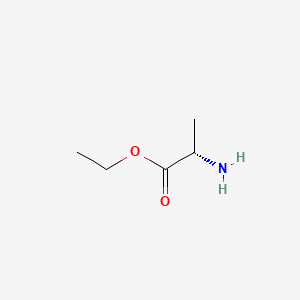

Ethyl alaninate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953018 | |

| Record name | Ethyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-75-5 | |

| Record name | L-Alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Ethyl Alaninate and Its Analogues

Chemical Synthesis Strategies

Esterification Reactions of Alanine (B10760859) Precursors

The most direct method for synthesizing ethyl alaninate (B8444949) is the esterification of alanine with ethanol (B145695). This reaction is typically catalyzed by an acid, such as hydrogen chloride or sulfuric acid. ontosight.aichemicalbook.com The process involves suspending L-alanine (B1666807) in dry ethanol and bubbling hydrogen chloride gas through the mixture, followed by refluxing. chemicalbook.com After the reaction, the product is often isolated as its hydrochloride salt, which can be recrystallized to a high purity of 98%. chemicalbook.com

Another approach involves the use of a dewatering agent like benzene (B151609) in a one-step process that combines the esterification and acylation of α-alanine to produce N-ethoxyoxalyl-alanine ethyl ester. google.com This method avoids the need for a catalyst and simplifies the workup procedure. google.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| L-Alanine, Ethanol | Hydrogen chloride gas, reflux | Ethyl L-alaninate hydrochloride | 98% | chemicalbook.com |

| α-Alanine, Oxalic acid, Ethanol, Diethyl oxalate (B1200264), Benzene | Heating (60-90°C) | N-ethoxyoxalyl-alanine ethyl ester | Not specified | google.com |

Peptide Coupling Reaction Pathways Utilizing Ethyl Alaninate Derivatives

This compound and its derivatives are crucial components in peptide synthesis. The fundamental reaction is the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. bachem.com This process requires the activation of the carboxyl group, often achieved using coupling reagents. bachem.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.compeptide.com Phosphonium and aminium-based reagents like BOP, PyBOP, and HBTU are also widely employed for their high efficiency and the limited side reactions they produce. bachem.com For instance, N-ethyl dehydrodipeptide derivatives can be synthesized in good yields by coupling N-ethyl dehydroamino acid methyl esters with an amino acid methyl ester. nih.gov

The choice of protecting groups for the amino and carboxyl functions is critical to prevent unwanted side reactions. bachem.com The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common choice for protecting the amino group, though it can be susceptible to cleavage under certain coupling conditions. sci-hub.se

Asymmetric Chemical Synthesis Approaches

The synthesis of enantiomerically pure this compound analogues is of significant interest. Asymmetric synthesis methods aim to produce a specific stereoisomer. One such method is the hydrogenolytic asymmetric transamination between (R)-2-amino-2-phenylethanol and ethyl pyruvate (B1213749), which yields alanine with optical purities ranging from 10-62%. oup.com The stereochemical outcome of this reaction is influenced by the solvent and the nature of the asymmetric moieties, which can be explained by chelation hypotheses involving the substrate-catalyst complex. oup.com

Another approach involves the nickel-catalyzed cross-coupling of ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate with organozinc reagents, which can produce ethyl ((benzyloxy)carbonyl)alaninate with high enantiomeric excess (ee), for example, 92% ee. caltech.edu Tandem palladium and isothiourea relay catalysis has also been utilized for the enantioselective synthesis of α-amino acid derivatives. acs.org

More recently, asymmetric phase-transfer alkylation of N-(arylmethylene)glycine ethyl esters using a simplified Maruoka catalyst has been developed for the synthesis of chiral α-amino acid ethyl esters. mdpi.com

| Method | Reactants | Catalyst/System | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transamination | (R)-2-amino-2-phenylethanol, Ethyl pyruvate | Not specified | Alanine | 10-62% | oup.com |

| Nickel-Catalyzed Cross-Coupling | Ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate, Organozinc reagent | Nickel catalyst | Ethyl ((benzyloxy)carbonyl)alaninate | up to 92% | caltech.edu |

| Asymmetric Hydrogenation | Chiral N-acetyldehydroalaninamides | Palladium on charcoal | Alanine | 0-24% | oup.com |

Optimization of Reaction Conditions for Stereocontrol

Achieving high stereocontrol is a primary goal in the synthesis of chiral molecules. This often requires careful optimization of reaction conditions, including temperature, solvent, and the choice of catalyst and protecting groups.

In the asymmetric hydrogenation of chiral N-acetyldehydroalaninamides, the reaction temperature and solvent polarity have been shown to significantly affect the asymmetric yield of the resulting alanine. oup.com For example, in the hydrogenation of N-acetyl-N-[(S)-methylbenzyl]dehydroalaninamide, decreasing the solvent polarity and lowering the temperature increased the asymmetric yield of (R)-alanine. oup.com

In palladium-catalyzed allylic amination, the counterion of the in situ-generated allylic ammonium (B1175870) salt can play a key role in achieving high diastereo- and enantioselectivity. acs.org The choice of protecting group can also be critical. For instance, in the acylation of ferrocene (B1249389) with amino acids, using N-trifluoroacetyl-protected β-alanine resulted in an excellent yield of the corresponding amidoketone with minimal byproducts. acs.org

Continuous Flow Synthesis and Process Intensification

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com This technology has been applied to various stages of this compound and analogue synthesis.

For example, a two-step continuous-flow system has been developed for the synthesis of non-symmetrically substituted ureas, which can be analogues of this compound derivatives. mdpi.com This system allows for real-time monitoring and optimization using in-line FT-IR analysis. mdpi.com Continuous flow has also been used for the synthesis of hydroxamic acids from methyl or ethyl esters, with optimized conditions leading to high reproducibility and purity. vapourtec.com

Furthermore, continuous flow processes have been implemented for peptide synthesis, demonstrating increased reaction efficiency compared to batch methods. researchgate.net The technology also facilitates the use of immobilized catalysts and reagents, simplifying purification and enabling catalyst recycling. researchgate.net

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis provides a green and highly selective alternative to chemical synthesis. rsc.org Enzymes can operate under mild conditions, often leading to high enantioselectivity and regioselectivity. nih.gov

Transaminases (TAs) are a key class of enzymes used for the enantioselective synthesis of chiral amines from prochiral ketones. mdpi.com For instance, an (R)-selective transaminase from Arthrobacter sp. has been used to synthesize ethyl (R)-3-aminobutanoate with 98% yield and 98% ee from ethyl 3-oxobutanoate. rsc.org The use of l-alanine as an amino donor is common in these reactions. mdpi.com

Lipases are another important class of enzymes, often used for the kinetic resolution of racemic mixtures. unipd.it They can catalyze enantioselective acylation or transesterification reactions. unipd.it

The integration of biocatalytic steps into chemoenzymatic synthesis strategies allows for the creation of complex molecules. acs.org For example, a continuous chemoenzymatic synthesis of ethyl (S)-3-(benzylamino)butanoate has been developed, combining a thermal aza-Michael addition with an enzymatic resolution step. beilstein-journals.org

Recent advances have also focused on photobiocatalytic methods. For example, the cooperative use of engineered pyridoxal (B1214274) biocatalysts and photoredox catalysts has enabled the oxidative cross-coupling of amino acids with excellent stereocontrol. nih.gov

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Features | Reference |

| Transaminase | Asymmetric synthesis | Ethyl 3-oxobutanoate | Ethyl (R)-3-aminobutanoate | High yield and enantioselectivity | rsc.org |

| Lipase (B570770) | Kinetic resolution | Racemic amines/alcohols | Enantiomerically enriched amines/alcohols | High E-values, use in organic media | unipd.it |

| Threonine Aldolase | Photoenzymatic C-C bond formation | Glycine (B1666218), Benzylboronates | Non-canonical amino acids | Excellent stereocontrol | nih.gov |

| Ketoreductase | Asymmetric reduction | Ethyl 4-chloro-3-ketobutyric acid | Ethyl (S)-4-chloro-3-hydroxybutyric acid | High yield and enantioselectivity | nih.gov |

Lipase-Catalyzed Hydrolysis and Esterification for Enantioselective Production

Lipases are a class of enzymes that have shown significant promise in the enantioselective synthesis of chiral compounds like this compound. researchgate.net Their ability to selectively catalyze the hydrolysis of a racemic ester or the esterification of a racemic acid allows for the kinetic resolution of racemic mixtures, yielding an enantiomerically enriched product. researchgate.netutupub.fi

One of the most effective lipases for this purpose is Candida antarctica lipase B (CAL-B). tandfonline.com In the kinetic resolution of racemic N-(2-ethyl-6-methylphenyl) alanine methyl ester, CAL-B catalyzes the enantioselective hydrolysis to produce (S)-N-(2-ethyl-6-methylphenyl) alanine. tandfonline.com The efficiency of this resolution, measured by the enantiomeric ratio (E-value), can be significantly enhanced by the addition of surfactants. For instance, the presence of Tween-80 has been shown to increase the E-value from 11.3 to a remarkable 60.1, indicating a substantial improvement in the enzyme's selectivity. tandfonline.com This enhancement is attributed to the surfactant's influence on the microenvironment of the enzyme. tandfonline.com

Immobilized lipases, such as Lipase PS from Burkholderia cepacia (formerly Pseudomonas cepacia), are also widely used for the resolution of various β-amino carboxylic esters through hydrolysis. utupub.fimdpi.com These immobilized enzymes offer the advantage of easy separation from the reaction mixture and potential for reuse, contributing to a more economical and sustainable process. researchgate.net For example, lipase PSIM has been effectively used for the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts, yielding both the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com

The choice of solvent also plays a crucial role in the outcome of lipase-catalyzed resolutions. While some reactions are performed in aqueous buffer systems, others utilize organic solvents like n-hexane, 2-methyl-2-butanol, or diisopropyl ether to achieve high enantioselectivity. mdpi.com

Table 1: Lipase-Catalyzed Resolution of Alanine Analogs

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Racemic N-(2-ethyl-6-methylphenyl) alanine methyl ester | Enantioselective hydrolysis | Addition of Tween-80 increased the E-value from 11.3 to 60.1. | tandfonline.com |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Hydrolysis | Produced (R)-amino esters and (S)-amino acids with ≥99% ee and >48% yield. | mdpi.com |

Protease-Mediated Polymerization of Alanine Esters

Proteases, enzymes that typically break down proteins, can be harnessed for the synthesis of polypeptides through the polymerization of amino acid esters like this compound. rsc.orgdigipage.co.il This chemoenzymatic approach offers an environmentally friendly route to producing poly(L-alanine) and other polypeptides. acs.org

Papain, a cysteine protease, is frequently used for this purpose due to its broad substrate specificity. rsc.org The polymerization process involves the activation of the amino acid ester by the enzyme, forming a tetrahedral intermediate, which then undergoes aminolysis with another monomer unit. digipage.co.il The reaction conditions, particularly pH, significantly influence the chain length and secondary structure of the resulting polypeptide. For instance, the papain-catalyzed polymerization of L-alanine ethyl ester in a neutral pH buffer yields poly(L-alanine) with a maximum chain length of 11 repeating units, which predominantly adopts a random coil structure. acs.orgacs.org In contrast, conducting the reaction under alkaline conditions (pH 11.0) results in longer polymer chains (up to 16 repeats) that exhibit a distinct β-sheet formation and can self-assemble into fibrils. acs.orgacs.org

Quantum mechanics/molecular mechanics (QM/MM) simulations have provided insights into the stereospecificity of papain-mediated polymerization. nih.gov While papain can attack both L- and D-isomers of alanine ethyl ester to form an enzyme-substrate intermediate with similar activation barriers, the subsequent aminolysis step is the rate-limiting factor for the polymerization of D-amino acids. nih.gov The free-energy barrier for the aminolysis of L-Ala-OEt is significantly lower (12 kcal/mol) than that of D-Ala-OEt (30 kcal/mol), explaining the reduced catalytic activity of papain towards D-isomers. nih.gov

Stereoselective Enzymatic Transformations and Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. diva-portal.org This method relies on the ability of an enzyme to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. diva-portal.org A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. diva-portal.orgrsc.orgnih.govresearchgate.net

Lipases and proteases are commonly used enzymes in kinetic resolutions. diva-portal.org For instance, Candida antarctica lipase B (CAL-B) has been successfully used in the dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester. researchgate.net

Transaminases are another class of enzymes utilized in stereoselective transformations. A biocatalytic dynamic kinetic resolution method using a thermophilic transaminase has been developed for the synthesis of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov This process is effective because the stereocenter adjacent to the carbonyl group in the α-ketoacid substrate is relatively labile, allowing for rapid interconversion between enantiomers, while the enzyme preferentially reacts with one. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. numberanalytics.com Key areas of focus include the development of sustainable solvent systems and strategies to improve atom economy and minimize waste.

Development of Sustainable Solvent Systems

Traditional organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), commonly used in peptide synthesis, are hazardous and their use is being restricted. acs.org This has driven the search for greener alternatives. acs.org Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl lactate (B86563), are gaining traction. acs.orgnih.gov 2-MeTHF, for example, has been successfully used as a greener substitute for DMF in solid-phase peptide synthesis. acs.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as environmentally benign alternatives to traditional organic solvents. mdpi.com They are often biodegradable, non-toxic, and can be recycled. mdpi.comresearchgate.net For instance, a system using choline (B1196258) chloride and glycerol (B35011) with water has been explored for biocatalytic reactions, demonstrating the potential of DESs in sustainable synthesis. mdpi.com

Table 2: Examples of Green Solvents in Chemical Synthesis

| Green Solvent | Source/Type | Application Example | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Solid-phase peptide synthesis | acs.org |

| Ethyl Lactate | Biomass-derived | Extraction of secondary metabolites | nih.gov |

| Deep Eutectic Solvents (e.g., Choline chloride:Glycerol) | Mixture of components | Biocatalytic reactions | mdpi.com |

Strategies for Enhanced Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactant atoms into the desired product. kccollege.ac.inskpharmteco.com A higher atom economy signifies less waste generation. numberanalytics.comwjpps.com Strategies to improve atom economy include using catalytic reactions, selecting highly selective reactants, and recycling reagents and solvents. numberanalytics.com

Advancements in Environmentally Benign Catalysis

The synthesis of this compound and its analogs is increasingly benefiting from the principles of green chemistry, with a significant focus on the development of environmentally benign catalytic systems. These advancements aim to reduce waste, avoid hazardous materials, and improve energy efficiency compared to traditional chemical methods. Key areas of progress include biocatalysis and heterogeneous catalysis, which offer milder reaction conditions and easier catalyst recovery.

A notable trend is the use of biocatalysts, such as enzymes, for the production of chiral amino acid derivatives. nih.govacs.orgresearchgate.net Enzymes operate under mild conditions and exhibit high stereoselectivity, which is crucial for the synthesis of optically pure compounds used in pharmaceuticals. nih.govacs.org For instance, lipases and esterases have been widely used for the kinetic resolution of racemic mixtures to produce optically enriched alcohols and amines. acs.org Transaminases are also employed for the asymmetric synthesis of amino acids, using amine donors like alanine to convert keto acids into the corresponding amino acids. nih.govrsc.org The development of recombinant enzymes and multi-enzyme cascade systems has further enhanced the efficiency and scalability of these biocatalytic processes. nih.govacs.org

In the realm of heterogeneous catalysis, the focus has been on developing solid catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. academie-sciences.frresearchgate.net Materials like ionic liquids immobilized on solid supports, such as alanine, have been explored as recyclable catalysts for condensation reactions. academie-sciences.fr Mesoporous materials like SBA-15 functionalized with amino acids have also been shown to be active and selective catalysts for reactions such as the Knoevenagel condensation. researchgate.net Furthermore, metal nanoparticles supported on materials like carbon nanotubes have demonstrated high efficiency in the conversion of biomass-derived α-hydroxyl acids into α-amino acids. pnas.org These heterogeneous systems offer advantages in terms of catalyst stability and process simplification. researchgate.netdrhazhan.com

Recent research also highlights the potential of organocatalysis as an environmentally friendly alternative to metal-based catalysts. scispace.com Organocatalysts are typically less toxic and more stable in air and moisture. scispace.com Proline and its derivatives, for example, have been used in various asymmetric reactions. rsc.org The immobilization of such organocatalysts on solid supports further enhances their recyclability and practical application in sustainable chemical synthesis. academie-sciences.frrsc.org

The following table summarizes key findings in the environmentally benign synthesis of this compound and related compounds:

| Catalyst Type | Reaction | Key Findings |

| Biocatalysis | ||

| Lipase | Kinetic resolution of racemic 5-hydroxyhexane nitrile | Production of (S)-5-hydroxyhexanenitrile in 35% yield and >95% e.e. nih.gov |

| Ketoreductase | Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate | Formation of (S)-ethyl 4-chloro-3-hydroxybutanoate in 95% isolated yield with >99.9% e.e. acs.org |

| Transaminase (from Arthrobacter sp.) | Asymmetric synthesis of ethyl (R)-3-aminobutanoate | Achieved 98% yield and 98% e.e. using D-alanine (B559566) as the amine donor. rsc.org |

| Heterogeneous Catalysis | ||

| Alanine-supported Protic Ionic Liquids | Aldol condensation | Active heterogeneous catalysts that can be recycled and reused for multiple cycles with minimal loss of activity. academie-sciences.fr |

| Alanine-functionalized SBA-15 | Knoevenagel condensation | Retains mesoporous structure and demonstrates high activity and selectivity. researchgate.net |

| Ruthenium nanoparticles on Carbon Nanotubes (Ru/CNT) | Amination of lactic acid to alanine | High efficiency with alanine yields between 32% and 38%. pnas.org |

| Organocatalysis | ||

| L-proline immobilized on Fe3O4 nanoparticles | Tricomponent asymmetric cascade reactions | Catalyzed the formation of β-amino ketones with good enantioselectivities. rsc.org |

Advanced Applications of Ethyl Alaninate As a Synthetic Intermediate

Role as a Chiral Building Block in Asymmetric Organic Synthesis

The inherent chirality of ethyl alaninate (B8444949), available in both L- and D-enantiomeric forms, makes it a valuable starting material in asymmetric synthesis. unipd.it Chemists leverage this pre-existing stereocenter to construct complex molecules with a high degree of stereochemical control, avoiding the need for costly and often inefficient resolution steps later in a synthetic sequence. unipd.itacs.org

Ethyl alaninate is frequently employed as a scaffold for the synthesis of non-canonical or unnatural α-amino acids, which are crucial components of many pharmaceuticals and bioactive peptides. acs.orgnih.gov By modifying the this compound structure, new side chains and functionalities can be introduced while retaining the original stereochemistry.

One established method involves the alkylation of chiral derivatives of this compound. For example, cyclic N-naphthoyl derivatives of L-alanine (B1666807), which can be prepared from L-alanine ethyl ester, undergo diastereoselective alkylation. beilstein-journals.org This strategy has been used to synthesize enantiomerically enriched 2-aminoisobutyric acid (Aib) by introducing a labeled methyl group, demonstrating the power of "conformational memory" in controlling the stereochemical outcome. beilstein-journals.org

Another approach is the catalytic asymmetric benzylation of this compound. Using a catalytic system composed of a chiral aldehyde, a palladium complex, and a Lewis acid, this compound can be reacted with benzyl (B1604629) alcohol derivatives to produce α-benzylated amino acid esters in high yield and with significant enantioselectivity. nih.gov Furthermore, this compound serves as a precursor in nickel-catalyzed cross-coupling reactions to generate enantioconvergent α-amino acids, which are building blocks for bioactive compounds like histone deacetylase (HDAC) inhibitors. caltech.edu

The following table summarizes selected research findings on the synthesis of enantiomerically pure derivatives from this compound.

| Product Type | Synthetic Method | Key Reagents/Catalysts | Significance |

| α-Benzylated Amino Acid Esters | Asymmetric Tsuji–Trost α-benzylation | Chiral aldehyde, Palladium complex, ZnCl₂ | Provides access to key chiral building blocks for complex molecules. nih.gov |

| Enantioconvergent α-Amino Acids | Nickel-catalyzed cross-coupling | (S,R)–L1 or (R,S)–L1 ligand, NiCl₂·dme | Intermediate for histone deacetylase (HDAC) inhibitors. caltech.edu |

| Enriched (R)-¹³C-Aib | Alkylation of a cyclic N-naphthoyl derivative | ¹³CH₃I, KHMDS | Creates isotopically labeled quaternary amino acids for conformational studies. beilstein-journals.org |

| Platinum-based Antitumor Drugs | Ligand Synthesis | K₂PtCl₄ | Synthesis of enantiomerically pure α-trifluoromethylalanine for use as a ligand in potential anticancer agents. acs.org |

Stereodivergent synthesis, which allows for the selective preparation of multiple stereoisomers of a product from the same set of starting materials, represents a significant advance in synthetic chemistry. core.ac.uk this compound-derived aldimine esters are key components in sophisticated dual-catalysis systems that enable such transformations.

A notable example is the synergistic copper/iridium (Cu/Ir) catalyzed asymmetric annulation to produce fused indolizine (B1195054) derivatives. rsc.org In this process, an aldimine ester derived from racemic this compound reacts with an indolizinyl allyl carbonate. rsc.orgsemanticscholar.org By judiciously choosing the chirality of the ligands for both the copper and iridium catalysts, it is possible to predictably construct any of the four possible stereoisomers of the indolizine product, which bears three stereogenic centers, in high yield and with excellent stereoselectivity (>20:1 dr and 99% ee). rsc.orgsemanticscholar.org

This powerful strategy has also been extended to the synthesis of azepino[3,4,5-cd]-indoles. rsc.orgnih.gov A cooperative Cu/Ir-catalyzed reaction between an alanine-derived aldimine ester and an indolyl allyl carbonate, followed by a late-stage epimerization, allows for the fully stereodivergent synthesis of all eight possible stereoisomers of the product. rsc.org This level of control is of immense importance in medicinal chemistry for building libraries of stereochemically diverse compounds for drug discovery. rsc.org

| Catalytic System | Reactants | Product | Stereochemical Control |

| Synergistic Cu/Ir Catalysis | Alanine (B10760859) ethyl ester derived aldimine, 2-indolizinyl allyl carbonate | 2,3-fused indolizine | Access to all 4 stereoisomers by pairing chiral ligands. rsc.orgsemanticscholar.org |

| Cooperative Cu/Ir Catalysis | Alanine derived aldimine ester, 4-indolyl allyl carbonate | Azepino[3,4,5-cd]-indole | Access to all 8 stereoisomers via synergistic catalysis and epimerization. rsc.orgnih.gov |

Enantiomerically Pure Amino Acid Derivatives for Complex Molecule Construction

Integration into Peptide and Peptidomimetic Synthesis

This compound is a fundamental building block in the synthesis of peptides and related structures known as peptidomimetics. chemimpex.comchemimpex.com Its utility stems from the ethyl ester group, which acts as a reliable protecting group for the C-terminal carboxylic acid. iris-biotech.de

In peptide synthesis, reactive functional groups not involved in amide bond formation must be temporarily masked with protecting groups to prevent unwanted side reactions. iris-biotech.degoogle.com this compound is essentially L- or D-alanine (B559566) with its C-terminus already protected by an ethyl group. This makes it a ready-to-use component for peptide chain elongation, particularly in liquid-phase synthesis methods. oup.com

In the "hold-in-solution" method, for example, a growing peptide chain is kept in an organic solvent while new amino acids are added. oup.com The synthesis of complex peptides like angiotensin II has been demonstrated using this technique, where protected amino acid esters, including this compound derivatives, are sequentially coupled. oup.com The ethyl ester is stable under the conditions used for removing the N-terminal protecting group (such as a Boc group) but can be cleaved at the end of the synthesis to reveal the free carboxylic acid. oup.comnih.gov

The demand for therapeutic peptides with improved stability and bioavailability has driven the development of modified peptides and peptidomimetics. nih.govresearchgate.net this compound is a valuable starting material for creating these non-natural structures.

One application is in chemoenzymatic polymerization. In a process catalyzed by the protease papain, L-alanine ethyl ester (Ala-OEt) can be polymerized in the presence of a terminal-modifying agent, such as one containing an acryloyl or alkyne group. rsc.org This results in the formation of poly(L-alanine) chains with a functional group at one end, which can be used to create more complex polymeric architectures. rsc.org

This compound is also used to construct peptidomimetics with modified backbones. For instance, oxetane-modified dipeptide building blocks have been developed as amide bond isosteres to improve proteolytic stability. ljmu.ac.uk A practical synthetic route has been established to create dipeptides containing contiguous alanine residues where one amide bond is replaced by an oxetane (B1205548) ring, starting from derivatives of this compound. These building blocks can then be incorporated into longer peptide chains using solid-phase peptide synthesis (SPPS). ljmu.ac.uk

Utilization as Protected Amino Acid Derivatives in Peptide Elongation

Precursor in Pharmaceutical and Bioactive Compound Synthesis

This compound is a key intermediate in the industrial synthesis of several important pharmaceutical compounds. chemimpex.comchemimpex.comontosight.ai Its role as a chiral precursor is particularly critical in the production of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.

(S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)alanine (ECPA) is an essential precursor for ACE inhibitors such as enalapril, ramipril, and delapril. google.com One of the documented synthetic routes to ECPA involves the reaction of an ethyl ester of alanine with another chemical building block, highlighting the direct incorporation of the this compound structure into the final drug scaffold. google.com The ethyl ester group is often retained in the final active pharmaceutical ingredient or serves as a prodrug moiety that is hydrolyzed in the body to release the active drug.

Beyond ACE inhibitors, derivatives of this compound are explored for a range of pharmacological activities and are used to synthesize various bioactive compounds and heterocyclic structures. ontosight.aiontosight.ai

Synthesis of Nucleoside Phosphoramidates

A significant application of this compound is in the synthesis of nucleoside phosphoramidates, a class of prodrugs designed to improve the intracellular delivery of nucleoside monophosphates. acs.org This approach, often referred to as the ProTide technology, masks the negatively charged phosphate (B84403) group with an amino acid ester, like this compound, and an aryl group, facilitating passive diffusion across cell membranes. Once inside the cell, enzymatic cleavage unmasks the active nucleoside monophosphate. acs.org

L-alanine ethyl ester is frequently the amino acid of choice in ProTide synthesis due to the enhanced antiviral activity observed in the resulting prodrugs. nih.gov The synthesis typically involves reacting a nucleoside with a phosphorochloridate reagent derived from this compound. tandfonline.com For instance, phenyl (L-alaninyl) phosphorochloridate, prepared from phenyl phosphorodichloridate and L-alanine ethyl ester hydrochloride, is a common reagent for this transformation. tandfonline.com This methodology has been instrumental in the development of antiviral agents targeting viruses such as HIV and Hepatitis B. clearsynth.comlabmix24.com

A general synthetic scheme involves the reaction of L-alanine ethyl ester hydrochloride with a dichlorophosphate (B8581778), such as phenyl dichlorophosphate or p-nitrophenyl dichlorophosphate, in the presence of a base like triethylamine (B128534) to form the phosphoramidating reagent. nih.govwisc.edugoogle.com This reagent is then coupled with the nucleoside to yield the target phosphoramidate. wisc.edu The choice of the aryl group and the amino acid ester can be tailored to optimize the properties of the prodrug. nih.gov

Intermediates for Angiotensin Converting Enzyme Inhibitor Drugs

This compound is a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. core.ac.ukresearchgate.net These drugs act by inhibiting the enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov

Enalapril, a widely prescribed ACE inhibitor, is an N-carboxymethyl-L-alanyl-L-proline derivative. nih.gov Its synthesis can involve the reductive alkylation of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutyrate. researchgate.netchemicalbook.com The ethyl ester group in the final molecule, derived from the butanoate starting material, enhances the drug's lipophilicity, leading to better oral absorption. nih.gov

Similarly, Ramipril, another potent ACE inhibitor, can be synthesized through the coupling of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with (2S,3aS,6aS)-cyclopenta[b]pyrrole-2-carboxylic acid. google.com The N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine intermediate is itself prepared using L-alanine derivatives. core.ac.uk The synthesis of these ACE inhibitor intermediates often requires stereoselective methods to obtain the desired enantiomerically pure products, as the biological activity is highly dependent on the stereochemistry. core.ac.uk

| ACE Inhibitor | Key Intermediate involving Alanine Moiety |

| Enalapril | L-Alanyl-L-proline |

| Ramipril | N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine |

Development of Antiviral Agents and Precursors

Beyond the ProTide approach, this compound derivatives are utilized in the broader development of antiviral agents. The amino acid scaffold provides a versatile platform for creating molecules that can interact with viral enzymes or other cellular components essential for viral replication. researchgate.netrsc.orgmdpi.com

For example, phosphonate (B1237965) analogues of nucleosides, which are more stable than their phosphate counterparts, can also be delivered as prodrugs using this compound. The synthesis of these amino acid amidate prodrugs has led to the development of potent cytotoxic agents targeting lymphoid cells. frontiersin.org

Furthermore, this compound can be incorporated into non-nucleoside antiviral compounds. For instance, diamide (B1670390) derivatives of 2,3-seco-lupane containing an ethyl β-alaninate fragment have demonstrated activity against both herpes simplex virus and HIV. researchgate.net The synthesis of such compounds involves the coupling of the alaninate moiety to a larger molecular scaffold.

Derivatives for Investigating Metabolic Pathways

Radiolabeled derivatives of this compound are valuable tools for studying metabolic pathways in vivo using techniques like Positron Emission Tomography (PET). acs.org By incorporating a positron-emitting isotope, such as Carbon-11 or Fluorine-18, into the this compound molecule, researchers can non-invasively track its uptake, distribution, and metabolism in living organisms. nih.govfrontiersin.orgresearchgate.net

For instance, hyperpolarized [1-¹³C]-L-alanine ethyl ester has been developed as a probe to simultaneously assess both extracellular and intracellular pH in vivo. researchgate.net Upon crossing the cell membrane, the ester is rapidly hydrolyzed to [1-¹³C]-L-alanine, which is then further metabolized. The chemical shift of the labeled carbon is sensitive to the surrounding pH, providing a real-time map of this crucial physiological parameter. researchgate.net

The development of radiolabeled amino acid derivatives, including those of alanine, is a burgeoning area of research for cancer diagnosis and monitoring. nih.govfrontiersin.org Cancer cells often exhibit upregulated amino acid transport and metabolism, making radiolabeled amino acids effective tracers for tumor imaging. nih.gov These studies help in understanding tumor biology and in the development of new therapeutic strategies. researchgate.net

Synthesis of Specific Functionalized Alanine Derivatives

The reactivity of the amine and ester functionalities of this compound allows for the synthesis of a wide array of specifically functionalized derivatives, which can serve as intermediates in the construction of more complex molecules.

N-Formyl-3-oxo-N-(1-phenylethyl)-alaninate Derivatives

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a complex alanine derivative with potential applications in pharmaceutical and biotechnological research. ontosight.ai Its synthesis involves a multi-step process that includes formylation of the nitrogen atom, esterification of the carboxylic acid, and coupling reactions to introduce the 1-phenylethyl group. ontosight.ai The presence of the formyl group, an ethyl ester, and a chiral 1-phenylethyl group on the nitrogen atom creates a unique structural motif that can be a precursor for various biologically active compounds. ontosight.ai

N-Ethoxalyl-alanine Ethyl Ester Synthesis

N-Ethoxalyl-alanine ethyl ester is a key intermediate in the synthesis of pyridoxine (B80251) (Vitamin B6). oup.com It can be prepared through several methods. One common route involves the reaction of this compound hydrochloride with ethoxalyl chloride or diethyl oxalate (B1200264) in the presence of a base like triethylamine. oup.com

A simpler, one-step method involves heating a mixture of alanine, oxalic acid, and ethanol (B145695). oup.com In this process, both the esterification of the alanine carboxyl group and the acylation of the amino group with the oxalyl moiety occur. Another approach utilizes benzene (B151609) as a dehydrating agent to drive the reaction between α-alanine, oxalic acid, and ethanol to completion, yielding N-ethoxyoxalyl-alanine ethyl ester. google.comgoogle.com

| Derivative | Synthetic Precursors | Key Application |

| N-Formyl-3-oxo-N-(1-phenylethyl)-alaninate | Alanine, Formic acid, Ethanol, 1-phenylethylamine | Pharmaceutical intermediate |

| N-Ethoxalyl-alanine ethyl ester | Alanine, Oxalic acid, Ethanol | Pyridoxine (Vitamin B6) synthesis |

Chiral α-Benzyl Amino Acids and Analogues

The synthesis of unnatural, optically active α-benzyl amino acids is of significant interest due to their presence in various biologically active peptides and as building blocks for peptidomimetics. This compound provides a direct and efficient starting point for creating these structures, particularly through catalytic asymmetric C-H activation and alkylation strategies.

A highly effective method involves the direct catalytic asymmetric Tsuji–Trost type α-benzylation of N-unprotected amino acid esters, including this compound. nih.gov Research has demonstrated that a ternary catalyst system, comprising a chiral aldehyde, a palladium (Pd) species, and a Lewis acid, can facilitate the reaction between this compound and various benzyl alcohol derivatives. nih.gov This approach is notable for its atom economy and for producing a range of optically active α-benzyl amino acids in good to excellent yields and with high enantioselectivities. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups on the benzylating agent. nih.gov

The general catalytic cycle for this transformation is outlined below:

Reactants: this compound and a benzyl alcohol derivative (as a carbonate).

Catalytic System: Chiral aldehyde, Palladium complex, Lewis acid (e.g., ZnCl₂), and a phosphine (B1218219) ligand. nih.gov

Product: Chiral α-benzyl alanine ethyl ester.

Table 1: Catalytic Asymmetric α-Benzylation of this compound with Benzyl Alcohol Derivatives nih.gov An interactive data table summarizing the reaction of this compound with various substituted benzyl alcohol derivatives.

| Benzylating Agent (Carbonate Derivative) | Catalyst System Components | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| tert-butyl (naphthalen-2-ylmethyl) carbonate | Chiral aldehyde, Pd complex, ZnCl₂, dppp | High | High |

| Benzyl alcohol derivatives (mono- and polycyclic) | Chiral aldehyde, Pd complex, Lewis acid | Good-to-excellent | Good-to-excellent |

Beyond direct benzylation, this compound is a precursor for more complex analogues. For instance, chiral Ni(II) complexes derived from Schiff bases of alanine can undergo diastereoselective alkylation with various electrophiles, including benzyl halides, to produce α,α-disubstituted amino acid derivatives. nih.gov This strategy allows for the introduction of a benzyl group alongside another alkyl substituent at the α-carbon, leading to quaternary amino acids. nih.gov

Furthermore, the synthesis of specific, functionally substituted benzyl analogues, such as chiral α-(4-bromobenzyl)alanine ethyl ester, highlights the utility of these methods. dntb.gov.uaacs.org This particular compound serves as a key intermediate in the synthesis of LFA-1 antagonists, which are therapeutic agents with anti-inflammatory potential. dntb.gov.uaacs.org

Beta-Alanine (B559535) Ethyl Ester and its Derivatives

Beta-alanine ethyl ester (ethyl 3-aminopropanoate) is a structural isomer of this compound (ethyl 2-aminopropanoate). wikipedia.org While this compound is an α-amino acid ester, its beta counterpart features the amino group on the third carbon from the ester function. Due to their distinct structures, direct synthetic conversion from this compound to beta-alanine ethyl ester is not a conventional pathway. The synthesis of β-amino acids and their esters typically follows different routes, often starting from precursors like ethyl acrylate (B77674).

However, the synthesis and application of beta-alanine ethyl ester derivatives are relevant in the broader context of amino acid chemistry and demonstrate the diverse applications of these building blocks.

A common route to N-substituted beta-alanine ethyl ester derivatives involves the Michael addition of an amine to ethyl acrylate, followed by further functionalization. For example, the insect repellent ethyl N-acetyl-N-butyl-β-alaninate is synthesized by reacting n-butylamine with ethyl acrylate to form ethyl 3-(butylamino)propionate, which is subsequently acetylated with acetic anhydride.

Derivatives of beta-alanine ethyl ester are also valuable intermediates in the pharmaceutical industry. A notable example is the use of N-(pyridin-2-yl)-β-alanine ethyl ester in the synthesis of dabigatran (B194492) etexilate, an anticoagulant medication. google.com In the patented synthesis, this derivative is coupled with a substituted benzoic acid to form a key amide bond, eventually leading to the final prodrug structure after several further steps. google.com

Other functionalized derivatives, such as methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate, are explored as potential building blocks for new therapeutic agents or as substrates for enzymatic studies. ontosight.ai

Table 2: Examples of Beta-Alanine Ethyl Ester Derivatives and Their Applications An interactive data table showcasing various derivatives of beta-alanine ethyl ester.

| Derivative Name | Key Synthetic Precursors | Noted Application/Use | Reference |

|---|---|---|---|

| Ethyl N-acetyl-N-butyl-β-alaninate | Ethyl acrylate, n-butylamine, acetic anhydride | Insect repellent | |

| Ethyl N-{[2-(((4-cyano-phenyl)-amino)-methyl)-1-methyl-1H-benzimidazol-5-yl]-carbonyl}-N-(pyridin-2-yl)-β-alaninate | N-(pyridin-2-yl)-β-alanine ethyl ester, 3-nitro-4-methylamino-benzoyl chloride derivative | Intermediate for Dabigatran Etexilate | google.com |

| Ethyl N-(phenylacetyl)-beta-alaninate | Beta-alanine, phenylacetyl chloride | Building block for targeted drug delivery systems | vulcanchem.com |

| Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate | Beta-alanine backbone | Intermediate in drug synthesis, enzyme substrate | ontosight.ai |

Catalytic Reaction Mechanisms and Kinetic Investigations

Substrate Utilization in Biocatalytic Processes

Ethyl alaninate (B8444949) serves as a versatile substrate in a variety of biocatalytic processes, enabling detailed investigations into enzyme kinetics and mechanisms.

The enzymatic conversion of ethyl alaninate is a key area of study for understanding enzyme function. D-Alanine (B559566) ethyl ester hydrochloride, a derivative of this compound, is utilized as a substrate to explore the activities and kinetic properties of enzymes involved in amino acid metabolism, such as alanine (B10760859) racemase and dehydrogenase. These studies are fundamental to deciphering the intricate functions of these enzymes and can inform the development of novel enzyme inhibitors.

In the context of protein engineering, the substrate specificity of enzymes like ω-transaminase from Ochrobactrum anthropi (OATA) has been investigated using L-alanine (B1666807) as a model substrate. asm.orgresearchgate.net While the wild-type enzyme's small substrate-binding pocket typically accommodates substituents no larger than an ethyl group, active-site engineering has been employed to expand its substrate scope. asm.orgresearchgate.net For instance, an L57A variant demonstrated significantly increased activity for α-keto acids with bulkier substituents. asm.org

Furthermore, the decarboxylation of alanine to produce ethylamine (B1201723), a precursor for theanine biosynthesis, is catalyzed by Alanine Decarboxylase (AlaDC). elifesciences.orgelifesciences.org Studies comparing the substrate specificity of AlaDC with Serine Decarboxylase (SerDC) have revealed that specific amino acid residues, such as Tyr111 in AtSerDC and Phe106 in CsAlaDC, are crucial for determining their respective substrate preferences. elifesciences.orgelifesciences.org Kinetic analyses of these enzymes are performed by measuring the formation of products like ethylamine or ethanolamine. elifesciences.orgelifesciences.org

The reaction of OH radicals with L-alanine ethyl ester in the gas phase has also been studied to understand the primary steps of radical attack on amino acids. nih.gov Theoretical and experimental findings indicate that for L-alanine ethyl ester, hydrogen abstraction from the Cα and N positions are the preferred reaction sites. nih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy for obtaining enantiomerically pure compounds from racemic mixtures. mdpi.com This process combines kinetic resolution with in situ racemization of the less reactive enantiomer, allowing for a theoretical yield of 100%. mdpi.comdiva-portal.org Ethyl L-lactate has been successfully employed as a chiral auxiliary in the dynamic kinetic resolution of α-bromo esters for the asymmetric synthesis of α-amino acid derivatives.

In one study, the treatment of racemic α-bromo-α-phenylacetic acid with ethyl L-lactate in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yielded the corresponding ester with a diastereomeric ratio of 88:12. Subsequent reaction with p-anisidine (B42471) produced the amino acid derivative with a high diastereomeric ratio (97:3).

Biocatalytic kinetic resolution of racemic amines is another important application. An amine dehydrogenase (AmDH) and alanine dehydrogenase (AlaDH) cascade system has been used for the kinetic resolution of various racemic amines. researchgate.net In this system, the AmDH selectively oxidizes one enantiomer of the amine, while the AlaDH recycles the necessary cofactor (NADH) by converting pyruvate (B1213749) to alanine, thereby driving the reaction forward. researchgate.net This whole-cell biocatalytic system has been shown to efficiently resolve substrates like rac-α-methylbenzylamine and rac-2-aminoheptane to yield the corresponding (S)-amines with high enantiomeric excess. researchgate.net

| Racemic Amine | Biocatalyst System | Product | Enantiomeric Excess (ee) | Reference |

| α-bromo-α-phenylacetic acid | Ethyl L-lactate / DCC / DMAP | Methyl phenylglycinate | 97:3 er | |

| rac-α-methylbenzylamine | AmDH / AlaDH whole-cells | (S)-α-methylbenzylamine | >99% | researchgate.net |

| rac-2-aminoheptane | AmDH / AlaDH whole-cells | (S)-2-aminoheptane | >99% | researchgate.net |

This compound can be polymerized into poly(L-alanine) through chemoenzymatic processes, often utilizing proteases like papain. acs.orgresearchgate.net The kinetics of this polymerization are influenced by reaction conditions such as pH. acs.org

In one study, the papain-catalyzed polymerization of L-alanine ethyl ester (L-Ala-Et) was conducted in aqueous buffers at different pH values. acs.org At a neutral pH of 7.0, the resulting poly(L-alanine) had a maximum chain length of 11 repeating units and adopted a random coil structure. acs.org In contrast, under alkaline conditions (pH 11.0), longer polymer chains with a maximum length of 16 repeats were formed, and these polymers exhibited β-sheet structures capable of forming fibrils. acs.org The polymerization reaction is typically carried out by stirring L-Ala-Et with papain in a buffered solution at a controlled temperature. acs.org

Kinetic studies are also crucial for optimizing the synthesis of block co-oligopeptides. For example, the synthesis of oligo(L-lysine-co-L-alanine) was optimized by studying the polymerization kinetics of the individual amino acid esters. researchgate.net This allowed for the development of an efficient one-pot synthesis of the diblock co-oligopeptides. researchgate.net

The choice of ester group on the amino acid monomer can also affect the polymerization kinetics. In the chemoenzymatic polymerization of serine esters, L-serine methyl ester (Ser-OMe) provided a higher yield and a higher number-average degree of polymerization compared to L-serine ethyl ester (Ser-OEt), suggesting a higher affinity of papain for the methyl ester in this specific case. acs.org This is in contrast to the polymerization of alanine and glycine (B1666218) esters, where the ethyl esters resulted in higher yields. acs.org

| Monomer | Enzyme | pH | Maximum DP | Resulting Structure | Reference |

| L-Alanine ethyl ester | Papain | 7.0 | 11 | Random coil | acs.org |

| L-Alanine ethyl ester | Papain | 11.0 | 16 | β-sheet, fibrils | acs.org |

Kinetic Resolution Studies of Racemic Esters

Role in Transition Metal-Catalyzed Reactions

This compound is a key substrate in various transition metal-catalyzed reactions, particularly in the synthesis of chiral amino acids.

The direct catalytic asymmetric α-benzylation of N-unprotected amino acids like this compound presents a significant challenge due to the competing N-benzylation. researchgate.net A ternary catalytic system comprising a chiral aldehyde, a palladium species, and a Lewis acid has been developed to address this. researchgate.netnih.gov

In a key study, the benzylation of this compound with tert-butyl (naphthalen-2-ylmethyl) carbonate was optimized. researchgate.netnih.gov The reaction, catalyzed by a combination of a chiral aldehyde, a palladium complex, and zinc chloride, proceeded smoothly to give the desired α-benzylated product. nih.gov The choice of chiral aldehyde catalyst, base, and solvent were found to be critical for achieving high yield and enantioselectivity. researchgate.netrsc.org For instance, using a specific BINOL-derived aldehyde catalyst in n-hexane resulted in the product with 71% yield and 91% enantiomeric excess (ee). rsc.org Control experiments have indicated that the Lewis acid, ZnCl₂, likely accelerates both the formation of the Schiff base intermediate and its subsequent deprotonation. rsc.org

A proposed mechanism involves the formation of an active enolate from the chiral aldehyde and this compound, and an active electrophile from the palladium catalyst. nih.gov The stereoselectivity is believed to arise from a transition state where the enolate undergoes an intramolecular electrophilic attack. nih.gov

| Reactants | Catalytic System | Product | Yield | ee | Reference |

| This compound, tert-butyl (naphthalen-2-ylmethyl) carbonate | Chiral aldehyde 3h, Pd complex, ZnCl₂, dppp, TMG | α-benzylated this compound | 51% | 76% | nih.gov |

| tert-butyl alaninate, cinnamyl chloride | Chiral aldehyde CA-15, ZnCl₂ | α-allylated tert-butyl alaninate | 65% | 94% | rsc.orgresearchgate.net |

| This compound, benzyl (B1604629) chloride | Chiral aldehyde CA-15, ZnCl₂ | α-benzylated this compound | 71% | 91% | rsc.org |

This compound derivatives are utilized as substrates in the asymmetric hydrogenation of imines to produce chiral amino esters. A notable example involves the pyruvic acid-derived cyclic imino ester of alanine. This substrate undergoes effective reduction using a Hantzsch ester as the hydrogen source, catalyzed by a chiral phosphoric acid. princeton.edu Specifically, an ortho-triphenylsilyl variant of the Terada-Akiyama catalyst provided the corresponding cyclic alanine amino ester in 82% yield and with high enantiocontrol. princeton.edu Interestingly, the corresponding ethyl-substituted imine showed a dramatic decrease in reaction efficiency, highlighting the significant impact of the substrate structure on the catalytic process. princeton.edu

In another approach, the asymmetric hydrogenation of γ-fluorinated iminoesters has been achieved using a palladium catalyst. dicp.ac.cn The reaction of an iminoester with hydrogen gas in the presence of a Pd catalyst and a chiral ligand in 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent led to the corresponding fluorinated amino acid derivative with high yield and enantioselectivity. dicp.ac.cn The choice of a weakly nucleophilic solvent like TFE was found to be crucial for the success of this transformation. dicp.ac.cn

Ligand Design and Catalyst Performance in Palladium-Catalyzed Systems

The performance of palladium-catalyzed reactions, which are pivotal for creating complex organic molecules, is highly dependent on the design of the ligands that coordinate to the metal center. In the context of reactions involving alanine derivatives like this compound, ligand selection is crucial for controlling reactivity and selectivity. Palladium-catalyzed C(sp³)–H activation, a reaction that directly functionalizes otherwise inert carbon-hydrogen bonds, has been successfully applied to alanine derivatives, offering a streamlined path to complex β-aryl α-amino acids. rsc.org

An efficient strategy for the β-C(sp³)–H arylation of an N-phthaloyl-protected alanine substrate involves using a specially designed directing group, or auxiliary, which also functions as an internal ligand. rsc.orgresearchgate.net The 2-(2-pyridyl) ethylamine (PE) auxiliary has proven uniquely effective in facilitating the arylation of the primary C(sp³)–H bond with sterically hindered aryl iodides. rsc.org This transformation highlights how a ligand, covalently attached to the substrate, can direct the palladium catalyst to a specific site and enable reactions that are otherwise challenging. The reaction proceeds in moderate to excellent yields with a variety of ortho-substituted aryl iodides, demonstrating the robustness of this ligand-directed approach. rsc.org

Similarly, quinoline-based ligands have been instrumental in the Pd(II)-catalyzed cascade β-C(sp³)–H olefination and annulation of alanine derivatives with ethyl acrylate (B77674), leading to the formation of γ-lactam derivatives. researchgate.netresearchgate.net The choice of ligand is indispensable for achieving high yields in these transformations. researchgate.net Furthermore, research into phosphine-free ligands for the Heck reaction, a cornerstone of palladium catalysis, has identified N,N-dimethyl-β-alanine as a more potent and cost-effective ligand than N,N-dimethylglycine. organic-chemistry.org Kinetic and theoretical studies have shown that ligands like N,N-dimethyl-β-alanine lower the energy barrier for the oxidative addition of aryl halides to the palladium center, a key step in the catalytic cycle. organic-chemistry.org This demonstrates that even simple amino acid derivatives can serve as highly effective ligands, enhancing catalyst performance and making processes more industrially viable. organic-chemistry.org

| Reaction Type | Alanine Derivative | Ligand/Auxiliary | Key Finding | Reference |

|---|---|---|---|---|

| β-C(sp³)–H Arylation | Phthaloyl alanine | 2-(2-pyridyl) ethylamine (PE) | Enables arylation with sterically hindered aryl iodides in moderate to excellent yields. | rsc.org |

| β-C(sp³)–H Olefination/Annulation | Alanine derivative | Quinoline-based ligand (L2) | Indispensable for the high-yield (93%) synthesis of γ-lactam derivatives. | researchgate.netresearchgate.net |

| Heck Reaction | (Ligand, not substrate) | N,N-Dimethyl-β-alanine | Outperforms N,N-dimethylglycine; provides higher yields and faster oxidative addition. | organic-chemistry.org |

Autocatalytic Processes and Reaction Kinetic Modeling

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for its own formation, often leading to a characteristic sigmoidal reaction rate curve instead of classical first-order or second-order kinetics. Alanine and its esters are implicated in several such systems, from prebiotic chemistry scenarios to engineered reaction networks.

Mechanistic Insights into Autocatalysis Involving Alanine Esters

Detailed mechanistic studies have provided insight into how alanine esters participate in autocatalytic cycles. A notable example is the reaction between L-alanine ethyl thioester, a close analogue of this compound, and cystamine (B1669676). In this system, the reaction is autocatalytic, with cysteamine (B1669678) acting as the autocatalyst. researchgate.net

The proposed mechanism proceeds as follows:

Initiation: Cysteamine reacts with L-alanine ethyl thioester to form a cysteamine thioester and ethanethiol (B150549).

Rearrangement: The thioester undergoes rearrangement to form a more stable amide.

Amplification: This amide can then exchange with cystamine, releasing a molecule of cysteamine. Simultaneously, the ethanethiol produced in the first step can also be exchanged with cystamine, generating another equivalent of cysteamine.

Development of Advanced Kinetic Models for Non-Classical Behavior

The non-linear nature of autocatalytic reactions necessitates the development of advanced kinetic models to accurately describe their behavior. Classical kinetic models often fail to capture the initial lag phase and the subsequent rapid acceleration characteristic of autocatalysis. researchgate.net For instance, the hydrolysis of certain polyesters is a self-propagating reaction where the accumulation of carboxyl end groups catalyzes the process. researchgate.net This deviation from classical first-order kinetics requires more sophisticated models, such as half-order autocatalytic models, to account for the amplifying role of the product. researchgate.net

In the study of biofuel processes, the hydrolysis of ethyl oleate (B1233923) in high-temperature water was clearly identified as an autocatalytic process. acs.org To model this, researchers developed an autocatalytic reaction model and used experimental data to estimate thermodynamically consistent Arrhenius parameters for both the forward and reverse reactions. acs.org This model not only correlated the data well but also accurately predicted experimental trends when extrapolated, demonstrating the power of tailored kinetic models. acs.org Similarly, for the autocatalytic assembly of complex biological molecules like ribozymes, integrated kinetic models are constructed to simulate the observed sigmoidal reaction curves, accounting for all contributing reactions in the network. biorxiv.org

| Kinetic Model Type | Key Characteristics | Applicability to Alanine Ester Systems |

|---|---|---|

| Classical (e.g., First-Order) | Reaction rate is directly proportional to reactant concentration; exponential decay of reactant. | Inadequate for describing reactions where products catalyze their own formation. |

| Advanced Autocatalytic | Incorporates a term for the catalytic effect of the product; predicts a sigmoidal curve for product formation (lag phase, exponential growth, saturation). | Essential for accurately modeling autocatalytic cycles involving alanine esters, such as the reaction of L-alanine ethyl thioester with cystamine. |

| Half-Order Autocatalytic | A specific type of advanced model used to describe certain self-propagating reactions, like polymer hydrolysis. researchgate.net | Potentially applicable to systems where the catalytic species generated from an alanine ester participates in a non-integer order rate law. |

Investigation of Self-Propagating Reaction Systems

Self-propagating reaction systems are those in which the reaction creates the conditions and the catalysts necessary for its own continuation and acceleration. The autocatalytic cycle involving L-alanine ethyl thioester is a prime example of such a system. The investigation of these networks is crucial for understanding complex chemical systems, including those relevant to the origin of life. mdpi.com

Research in this area focuses on identifying the core autocatalytic motifs and understanding the conditions under which they can operate. The reaction between L-alanine ethyl thioester and cystamine demonstrates a network where the autocatalyst, cysteamine, is continuously regenerated and amplified, allowing the reaction to propagate. Such systems can exhibit bistability and oscillations, which are complex dynamic behaviors arising from the non-linear feedback loops inherent in the reaction network. The study of these systems often involves not just experimental kinetic analysis but also computational modeling to simulate the network's behavior over time and under various conditions. biorxiv.org These investigations provide fundamental insights into how simple organic molecules, like alanine esters, can participate in complex, self-sustaining chemical processes.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and functional group identification of ethyl alaninate (B8444949). By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of information regarding its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of ethyl alaninate.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical environment of each proton in the molecule is revealed through its chemical shift (δ) and spin-spin coupling patterns. For this compound, the spectrum typically exhibits distinct signals corresponding to the ethyl ester and alanine (B10760859) moieties. The ethoxy group protons appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, due to coupling with each other. The alanine portion shows a quartet for the alpha-proton (-CH-) coupled to the adjacent methyl protons, and a doublet for the methyl (-CH₃) protons coupled to the alpha-proton. The amine (-NH₂) protons often appear as a broad singlet.

| ¹H NMR Data for this compound (CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| -CH (Alanine) | ~3.75 (quartet) |

| -CH₂ (Ethyl) | ~4.18 (quartet) |

| -CH₃ (Alanine) | ~1.35 (doublet) |

| -CH₃ (Ethyl) | ~1.25 (triplet) |

| -NH₂ | ~1.5 (broad singlet) |

| ¹³C NMR Data for this compound (CDCl₃) | |

|---|---|

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~175.5 |

| -CH (Alanine) | ~50.0 |

| -CH₂ (Ethyl) | ~60.5 |

| -CH₃ (Alanine) | ~18.5 |

| -CH₃ (Ethyl) | ~14.2 |

2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between the coupled protons of the ethyl group and between the alpha-proton and methyl protons of the alanine moiety. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. For more complex structural analysis, techniques like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be used to determine ¹³C-¹³C connectivities, though this is less common for a simple molecule like this compound. huji.ac.il

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, this compound is first vaporized and separated from other volatile components on a gas chromatography column before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of the molecule; a prominent fragment often observed is the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, resulting in a peak at m/z 74, which corresponds to the [M-45]⁺ ion. Another significant fragment can be observed at m/z 44, resulting from the cleavage of the C-C bond adjacent to the amine group. nih.gov The NIST Mass Spectrometry Data Center provides a reference library for the GC-MS spectrum of this compound. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique particularly useful for polar and thermally labile molecules. this compound, being an amino acid ester, is readily analyzed by ESI-MS, typically in the positive ion mode. The technique usually produces a protonated molecule, [M+H]⁺, which for this compound would appear at an m/z corresponding to its molecular weight plus the mass of a proton. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. ajol.infonih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and any impurities.

| Key Mass Spectrometry Fragments for this compound | |

| Ion | m/z (Mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 117 |

| [M-OC₂H₅]⁺ | 72 |

| [M-COOC₂H₅]⁺ | 44 |

| [M+H]⁺ (ESI) | 118 |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its ester and amine functionalities. A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. The N-H stretching vibrations of the primary amine group usually appear as one or two bands in the range of 3300-3500 cm⁻¹. The C-N stretching vibration can be observed around 1020-1250 cm⁻¹, and the C-O stretching of the ester is also found in this fingerprint region. nih.gov

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=O Stretch (Ester) | 1730-1750 |

| C-O Stretch (Ester) | 1000-1300 |

| C-N Stretch | 1020-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores, or light-absorbing groups, can be analyzed by this technique. shu.ac.uk For this compound, the primary chromophore is the carbonyl group (C=O) of the ester. Saturated esters typically exhibit a weak n → π* transition at around 205-215 nm. ubbcluj.ro The presence of the non-bonding electrons on the nitrogen atom of the amine group can also contribute to electronic transitions. shu.ac.uk The choice of solvent is crucial as it can influence the position and intensity of the absorption bands. williams.edu While not as structurally informative as NMR or MS (B15284909) for this particular compound, UV-Vis spectroscopy can be a useful tool for quantitative analysis using a calibration curve based on Beer's Law. shu.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A common method involves reversed-phase HPLC (RP-HPLC) where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. nih.gov The purity of this compound can be determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

As this compound is a chiral molecule, existing as D- and L-enantiomers, chiral HPLC is critical for determining its enantiomeric purity. This is often achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. For instance, polysaccharide-based or cyclodextrin-based CSPs are commonly used for the separation of amino acid derivatives. acs.org The mobile phase composition is optimized to achieve baseline separation of the two enantiomers, allowing for their accurate quantification. Derivatization with a chiral reagent, such as (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC), can also be employed to form diastereomers that are separable on a standard achiral HPLC column. williams.edu

| Typical HPLC Parameters for this compound Analysis | |

| Mode | Reversed-Phase or Chiral |

| Stationary Phase | C18 (for purity) or Chiral Stationary Phase (for enantiomeric separation) |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., Phosphoric Acid, Formic Acid) |

| Detection | UV (typically around 200-210 nm) or Mass Spectrometry (MS) |

Gas Chromatography (GC) for Volatile Product Profiling

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds and is widely applied to the profiling of this compound and related substances. nih.govmdpi.com Given that amino acid esters like this compound possess sufficient volatility, GC analysis is often preceded by a derivatization step to enhance thermal stability and improve chromatographic separation. nih.govresearchgate.net

Common derivatization strategies for amino acids and their esters include conversion to N-trifluoroacetyl (TFA) or N-ethoxycarbonyl derivatives. nih.govrsc.orgnih.gov These reactions yield products with increased volatility, suitable for GC analysis. The choice of derivatizing agent and subsequent GC conditions are pivotal for achieving optimal separation and detection.

Comprehensive two-dimensional gas chromatography (GC×GC) can also be employed to enhance peak capacity and resolve complex mixtures containing this compound. nih.govnih.gov This technique is particularly advantageous for separating a wide range of compounds and accurately determining enantiomeric composition. nih.gov

The profiling of volatile products via GC typically involves a headspace or liquid injection of the sample onto a capillary column. The selection of the stationary phase is critical; non-polar columns like those with dimethylpolysiloxane phases (e.g., DB-5) are used for general profiling, while chiral stationary phases are required for enantiomeric separation. rsc.orgresearchgate.net

Table 1: Illustrative GC Parameters for Amino Acid Ester Analysis

| Parameter | Setting | Source |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | nih.gov |

| Column | VF-WAX ms (60 m × 0.25 mm i.d. × 0.25 µm) or similar | nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | nih.gov |

| Injection Mode | Splitless | acs.org |

| Injector Temp. | 250 °C | acs.org |

| Oven Program | Initial 40-60°C, ramped to 230-280°C | nih.govacs.org |

| Derivatization | N-trifluoroacetyl (TFA) or N-ethoxycarbonyl (EOC) | nih.govrsc.orgnih.gov |

This table represents typical conditions and may be adjusted based on the specific application and analyte.

Chirality Assessment Techniques